Foncitril 4000

CAS No.: 77610-44-7

Cat. No.: VC1623169

Molecular Formula: C15H17KNaO10-

Molecular Weight: 419.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 77610-44-7 |

|---|---|

| Molecular Formula | C15H17KNaO10- |

| Molecular Weight | 419.38 g/mol |

| IUPAC Name | potassium;sodium;2-hydroxypropane-1,2,3-tricarboxylate;1,2,3-trimethoxybenzene |

| Standard InChI | InChI=1S/C9H12O3.C6H8O7.K.Na/c1-10-7-5-4-6-8(11-2)9(7)12-3;7-3(8)1-6(13,5(11)12)2-4(9)10;;/h4-6H,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;/q;;2*+1/p-3 |

| Standard InChI Key | RWFAARARVXACLW-UHFFFAOYSA-K |

| SMILES | COC1=C(C(=CC=C1)OC)OC.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[K+] |

| Canonical SMILES | COC1=C(C(=CC=C1)OC)OC.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[K+] |

Introduction

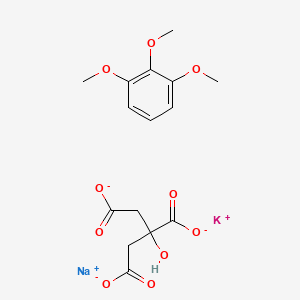

Chemical Composition and Structure

Foncitril 4000 is a multi-component compound with the molecular formula C15H17KNaO10- and a molecular weight of 419.38 g/mol. According to chemical nomenclature, its IUPAC name is potassium;sodium;2-hydroxypropane-1,2,3-tricarboxylate;1,2,3-trimethoxybenzene . The compound is registered under CAS number 77610-44-7 and is classified as a mixture containing citric acid, potassium citrate, sodium citrate monobasic, and 1,2,3-trimethoxybenzene components .

Physical and Chemical Properties

Below is a comprehensive table of Foncitril 4000's key physical and chemical properties:

The compound's chemical structure features multiple functional groups that contribute to its solubility and reactivity in physiological environments. The presence of three methoxy groups on the benzene ring and multiple carboxylate groups in the citrate portion contributes to its specific molecular interactions within biological systems.

Pharmacological Profile

Mechanism of Action

When administered orally, Foncitril 4000 produces an alkaline load through the metabolism of its citrate components. This induced alkaline load increases urinary pH and raises urinary citrate levels by augmenting citrate clearance without measurably altering ultrafilterable serum citrate . This suggests that Foncitril 4000 increases urinary citrate primarily by modifying the renal handling of citrate rather than by increasing the filtered load of citrate, although the increased filtered load may play a secondary role .

In addition to elevating urinary pH and citrate, Foncitril 4000 increases urinary potassium by approximately the amount contained in the medication . Some patients experience a transient reduction in urinary calcium following administration, which may contribute to the compound's therapeutic effects in certain conditions .

Physiological Effects

The physiological changes induced by Foncitril 4000 produce urine that is less conducive to the crystallization of stone-forming salts, including calcium oxalate, calcium phosphate, and uric acid . Increased urinary citrate, by complexing with calcium, decreases calcium ion activity and thus reduces the saturation of calcium oxalate. Citrate also directly inhibits the spontaneous nucleation of calcium oxalate and calcium phosphate (brushite) .

The increase in urinary pH further decreases calcium ion activity by increasing calcium complexation to dissociated anions. Additionally, the rise in urinary pH increases the ionization of uric acid to the more soluble urate ion, reducing the risk of uric acid stone formation .

Pharmacokinetics

In patients with normal renal function, the rise in urinary citrate following a single dose of Foncitril 4000 begins within the first hour and persists for approximately 12 hours . With multiple doses, citrate excretion reaches its peak by the third day of treatment and maintains urinary citrate at a higher, more constant level throughout the day, averting the normally wide circadian fluctuations in urinary citrate .

The magnitude of citrate excretion increase is directly proportional to the Foncitril 4000 dosage. Following long-term treatment at a dosage equivalent to 60 mEq/day of potassium citrate, urinary citrate typically increases by approximately 400 mg/day, while urinary pH increases by approximately 0.7 units .

Clinical Applications

Urinary Stone Prevention

Foncitril 4000's primary clinical application is in the prevention of urinary stone formation, particularly in patients with recurrent calcium oxalate or uric acid stones. By increasing urinary citrate levels and pH, the compound creates an environment that inhibits the formation and growth of these stone types . The increased citrate complexes with calcium ions, reducing the saturation of calcium oxalate and inhibiting its crystallization. Similarly, the elevated urinary pH increases the solubility of uric acid, preventing uric acid stone formation .

Chronic Metabolic Acidosis

Foncitril 4000 is employed in the management of chronic metabolic acidosis due to its alkalinizing properties . The citrate salts in the compound are metabolized to bicarbonate, which helps restore acid-base balance in patients with metabolic acidosis from various causes, including chronic kidney disease.

Dosage and Administration

Standard Dosing Protocols

For adults, Foncitril 4000 is typically administered as a sodium citrate and citric acid solution at a dosage of 10-30 ml after meals and at bedtime . Dosage should be individualized according to the patient's response and tolerance. Alternative dosing as sodium citrate alone may involve 1-2 g every 2-4 hours when necessary .

For pediatric patients, the recommended dosage is 5-15 ml of sodium citrate and citric acid solution after meals and at bedtime, with individualization based on response and tolerance .

Administration Guidelines

Treatment with Foncitril 4000 should be incorporated into a comprehensive regimen that includes limited salt intake (avoiding foods with high salt content and added table salt) and encouragement of high fluid intake, with a target urine volume of at least two liters per day .

The therapeutic objective when using Foncitril 4000 is to provide sufficient potassium citrate to restore normal urinary citrate levels (greater than 320 mg/day and ideally approaching the normal mean of 640 mg/day) and to increase urinary pH to a level of 6 or 7 .

Clinical Studies and Efficacy

It is important to note that pivotal clinical trials evaluating Foncitril 4000 (as potassium citrate) were non-randomized and non-placebo controlled, with potential concurrent changes in dietary management during pharmacological treatment . This limitation means that reported efficacy results may potentially overstate the effectiveness of the product.

Despite these limitations, clinical experience and available studies suggest that Foncitril 4000 effectively increases urinary citrate excretion and pH in most patients, leading to reduced stone formation rates in individuals with recurrent calcium oxalate and uric acid stones .

In patients with normal renal function, the compound produces predictable increases in urinary citrate and pH that correlate with dosage. At a standard dosage equivalent to 60 mEq/day of potassium citrate, urinary citrate typically increases by approximately 400 mg/day while urinary pH increases by about 0.7 units .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume